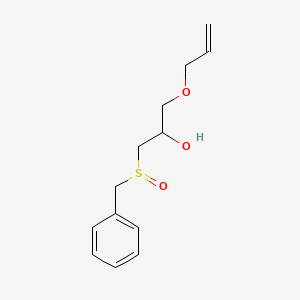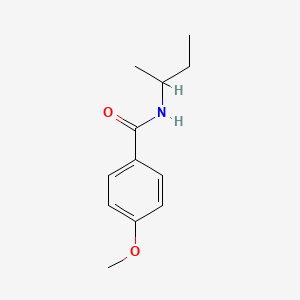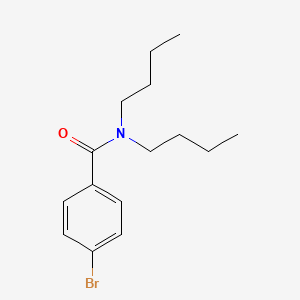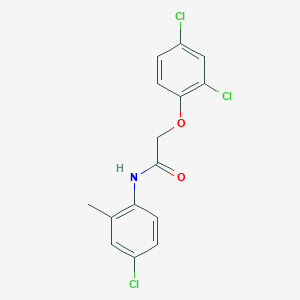![molecular formula C14H20N2O5 B3844496 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B3844496.png)
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxy-6-nitrophenol
Overview
Description
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxy-6-nitrophenol, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMP is a yellow crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
4-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxy-6-nitrophenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In environmental science, this compound has been studied for its potential use in the detection of chemical warfare agents.
Mechanism of Action
The mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxy-6-nitrophenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxy-6-nitrophenol for lab experiments is its ability to inhibit the activity of specific enzymes and signaling pathways, making it a useful tool for studying various biological processes. However, one of the limitations of this compound is its potential toxicity, as it has been shown to induce oxidative stress and DNA damage in cells at high concentrations.
Future Directions
There are several potential future directions for research on 4-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxy-6-nitrophenol. One direction is the development of new drugs based on this compound's anti-inflammatory and anti-tumor properties. Another direction is the use of this compound as a pesticide alternative in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity in cells and organisms.
properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxy-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-9-6-15(7-10(2)21-9)8-11-4-12(16(18)19)14(17)13(5-11)20-3/h4-5,9-10,17H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBMXUKMXJKJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-chlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3844435.png)
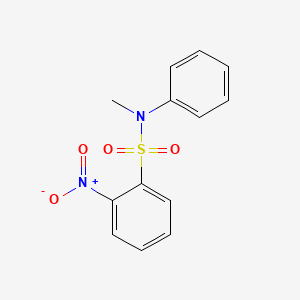

![4-{2-[4-(diethylamino)benzylidene]hydrazino}-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B3844467.png)
![(5-bromo-2,4-dimethoxybenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3844468.png)
![3-hexyl-1-hydroxy-9-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3844473.png)
![1-{4-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844486.png)
